N-(Propargyl-PEG4)-Biocytin

描述

属性

IUPAC Name |

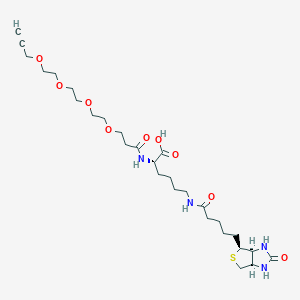

(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[3-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]propanoylamino]hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H46N4O9S/c1-2-12-38-14-16-40-18-19-41-17-15-39-13-10-25(34)30-21(27(35)36)7-5-6-11-29-24(33)9-4-3-8-23-26-22(20-42-23)31-28(37)32-26/h1,21-23,26H,3-20H2,(H,29,33)(H,30,34)(H,35,36)(H2,31,32,37)/t21-,22-,23-,26-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPPRUAQKQUEPCX-HZLPDVBGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCOCCOCCC(=O)NC(CCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCOCCOCCOCCOCCC(=O)N[C@@H](CCCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H46N4O9S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201099866 |

Source

|

| Record name | 7,10,13,16-Tetraoxa-3-azanonadec-18-ynoic acid, 2-[4-[[5-[(3aS,4S,6aR)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]amino]butyl]-4-oxo-, (2S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201099866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

614.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2055042-71-0 |

Source

|

| Record name | 7,10,13,16-Tetraoxa-3-azanonadec-18-ynoic acid, 2-[4-[[5-[(3aS,4S,6aR)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]amino]butyl]-4-oxo-, (2S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2055042-71-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7,10,13,16-Tetraoxa-3-azanonadec-18-ynoic acid, 2-[4-[[5-[(3aS,4S,6aR)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]amino]butyl]-4-oxo-, (2S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201099866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-(Propargyl-PEG4)-Biocytin: A Technical Guide for Researchers

Abstract: This document provides a comprehensive technical overview of N-(Propargyl-PEG4)-Biocytin, a versatile biotinylation reagent designed for modern bioconjugation applications. It details the chemical structure, physicochemical properties, and core applications of the molecule, with a focus on its utility in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry." Detailed experimental protocols for labeling and detection, along with structured data tables and workflow diagrams, are provided to guide researchers, scientists, and drug development professionals in its effective use.

Core Properties and Structure

This compound is a multi-functional molecule that integrates three key components:

-

A biocytin (B1667093) moiety, which is a conjugate of biotin (B1667282) (Vitamin H) and L-lysine. The biotin group provides a high-affinity binding site for avidin (B1170675) and streptavidin proteins, forming the basis for robust detection and purification systems.[1][2][3]

-

A terminal propargyl group (an alkyne), which serves as a reactive handle for click chemistry.[4][5][6] This group enables the covalent and highly specific ligation of the molecule to any azide-modified target.[7][8][9]

-

A hydrophilic polyethylene glycol (PEG4) spacer. This four-unit PEG linker increases the overall water solubility of the molecule and the resulting conjugate, reduces steric hindrance, and minimizes aggregation.[5][10]

This combination makes this compound an ideal reagent for transferring a biotin label onto azide-functionalized biomolecules such as proteins, nucleic acids, or metabolites in a specific and efficient manner.

Physicochemical Properties

The key quantitative properties of this compound are summarized in the table below. These values are essential for calculating molar concentrations, assessing purity, and planning experimental conditions.

| Property | Value | Source(s) |

| Molecular Formula | C₂₈H₄₆N₄O₉S | [5] |

| Molecular Weight | ~614.76 g/mol | [5][11] |

| CAS Number | 2055042-71-0 | [4] |

| Purity | Typically ≥95% - 98% | [8][10] |

| Appearance | Solid | [12] |

| Solubility | Soluble in Water, DMSO, DMF | [13] |

| Storage Conditions | Store at -20°C for long-term stability | [11] |

| Shipping Conditions | Typically shipped at ambient temperature |

Mechanism of Action and Applications

The primary application of this compound is the biotinylation of azide-modified molecules via the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[4][6] This click chemistry reaction is renowned for its high efficiency, specificity, and biocompatibility, as it proceeds rapidly under mild, aqueous conditions and does not interfere with native biological functional groups.[14][15][16]

The workflow is typically a two-step process:

-

Introduction of an Azide (B81097): An azide-modified precursor (e.g., an azide-modified amino acid, nucleoside, or sugar) is introduced into a biological system (in vitro or in vivo). This precursor is metabolically incorporated into target biomolecules, effectively "tagging" them with an azide group.

-

Click Reaction: The system is then treated with this compound in the presence of a copper(I) catalyst. The propargyl group on the biocytin reagent selectively "clicks" onto the azide-tagged biomolecules, forming a stable triazole linkage and attaching the biotin label.[15]

Once biotinylated, the target molecules can be:

-

Visualized: Using fluorescently labeled streptavidin or avidin conjugates for imaging techniques like fluorescence microscopy or flow cytometry.[7]

-

Purified: Using streptavidin- or avidin-conjugated affinity resins (e.g., agarose (B213101) beads) for enrichment and pull-down assays.

-

Detected: Using enzyme-conjugated streptavidin (e.g., Streptavidin-HRP) for Western blotting or ELISA applications.[10]

While traditional biocytin is used as a neuronal tracer for mapping neural circuits through intracellular filling[1][2][3], this compound expands this utility into the realm of metabolic labeling and activity-based protein profiling, where the target is first tagged via a bioorthogonal azide handle.

Experimental Protocols & Workflows

The following sections provide detailed methodologies for the key applications of this compound.

Protocol 1: Biotinylation via Copper-Catalyzed Click Chemistry (CuAAC)

This protocol describes a general method for labeling azide-modified proteins in a cell lysate with this compound.

Materials:

-

Cell lysate containing azide-modified protein(s)

-

This compound

-

Copper(II) Sulfate (CuSO₄)

-

Sodium Ascorbate (B8700270)

-

Tris(hydroxypropyltriazolylmethyl)amine (THPTA) ligand

-

Phosphate-Buffered Saline (PBS)

-

DMSO for stock solutions

Procedure:

-

Prepare Reagents:

-

This compound Stock (10 mM): Dissolve an appropriate amount of this compound in DMSO. Store at -20°C.

-

CuSO₄ Stock (50 mM): Dissolve CuSO₄ in water. Store at room temperature.

-

THPTA Stock (50 mM): Dissolve THPTA in water. Store at room temperature.

-

Sodium Ascorbate Stock (100 mM): Prepare fresh by dissolving sodium ascorbate in water immediately before use. This solution is prone to oxidation.[15]

-

-

Prepare Click Catalyst Solution (Fresh): In a microcentrifuge tube, mix the CuSO₄ and THPTA stocks in a 1:5 molar ratio. For example, mix 2 µL of 50 mM CuSO₄ with 10 µL of 50 mM THPTA. This pre-complexation helps maintain copper in the active Cu(I) state and protects biomolecules.[15]

-

Set up the Reaction:

-

In a 1.5 mL microcentrifuge tube, add up to 100 µg of your azide-modified protein sample (e.g., in 100 µL of PBS).

-

Add this compound to a final concentration of 100-200 µM (e.g., 1-2 µL of a 10 mM stock for a 100 µL reaction).

-

Add the pre-mixed CuSO₄/THPTA catalyst solution to a final copper concentration of 1 mM.

-

Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution to a final concentration of 5 mM.

-

-

Incubation:

-

Incubate the reaction at room temperature for 1-2 hours on a rotator or shaker.

-

-

Purification (Optional):

-

Remove excess reagents by protein precipitation (e.g., with acetone (B3395972) or TCA) or through a desalting column, depending on the downstream application.

-

Protocol Parameters Summary:

| Parameter | Recommended Value | Notes |

| Protein Amount | 20-100 µg | Can be optimized based on sample type and concentration. |

| Final Reagent Conc. | ||

| This compound | 100-200 µM | Excess is used to drive the reaction to completion. |

| Copper(II) Sulfate | 1 mM | |

| THPTA Ligand | 5 mM | A 5:1 ligand-to-copper ratio is recommended to stabilize Cu(I).[15] |

| Sodium Ascorbate | 5 mM | Must be prepared fresh as it is the reducing agent.[15] |

| Incubation Time | 1-2 hours | Can be extended if labeling is inefficient. |

| Incubation Temp. | Room Temperature |

DOT Diagram: Click Chemistry Labeling Workflow

The diagram below illustrates the logical flow of the biotinylation protocol.

Protocol 2: Visualization of Biotinylated Targets in Fixed Tissue

This protocol outlines the visualization of biotinylated targets in fixed tissue slices using a streptavidin-fluorophore conjugate, a common downstream step after biotinylation.

Materials:

-

Fixed tissue slices containing biotinylated targets

-

Phosphate-Buffered Saline (PBS)

-

Triton X-100 or other suitable permeabilization agent

-

Blocking Buffer (e.g., PBS with 5% Bovine Serum Albumin and 0.1% Triton X-100)

-

Streptavidin-fluorophore conjugate (e.g., Streptavidin-Alexa Fluor 594)

-

Mounting medium with DAPI

Procedure:

-

Rehydration and Washing:

-

Wash fixed tissue slices three times in PBS for 5 minutes each to remove residual fixative.[7]

-

-

Permeabilization:

-

Incubate the slices in a permeabilization buffer (e.g., 0.3-1% Triton X-100 in PBS) for 1-2 hours at room temperature.[8] For dense tissue, this step can be extended or performed at 4°C overnight.

-

-

Blocking:

-

Wash the slices again in PBS (3 x 5 minutes).

-

Incubate in Blocking Buffer for 1-2 hours at room temperature to reduce non-specific binding of the streptavidin conjugate.

-

-

Streptavidin Incubation:

-

Final Washes:

-

Wash the slices three to five times with PBS (or PBS with 0.1% Triton X-100) for 10-15 minutes each wash, in the dark.[8]

-

-

Mounting and Imaging:

-

Mount the slices on microscope slides using a mounting medium containing a nuclear counterstain like DAPI.

-

Image using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophore and DAPI.

-

Protocol Parameters Summary:

| Parameter | Recommended Value | Notes |

| Permeabilization | 0.3-1% Triton X-100 in PBS, 1-2h at RT | Time and concentration may need optimization based on tissue thickness. |

| Blocking | 1-2 hours at RT | Crucial for reducing background signal. |

| Streptavidin Dilution | 1:500 - 1:2000 (start at 1:1000) | Always refer to the manufacturer's data sheet. |

| Streptavidin Incubation | Overnight (12-24h) at 4°C, dark | Protects fluorophores from photobleaching. |

| Washing Steps | 3-5 washes, 10-15 min each | Thorough washing is essential for a good signal-to-noise ratio.[8] |

DOT Diagram: Histological Detection Workflow

The diagram below outlines the major steps for visualizing the biotin tag in fixed samples.

References

- 1. Biotin-Conjugated Cellulose Nanofibers Prepared via Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) “Click” Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. interchim.fr [interchim.fr]

- 3. Biocytin-Labeling in Whole-Cell Recording: Electrophysiological and Morphological Properties of Pyramidal Neurons in CYLD-Deficient Mice [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Improved biocytin labeling and neuronal 3D reconstruction | Springer Nature Experiments [experiments.springernature.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Biocytin-Labeling in Whole-Cell Recording: Electrophysiological and Morphological Properties of Pyramidal Neurons in CYLD-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biocytin/Neurobiotin staining followed by immunostaining [protocols.io]

- 9. This compound|COA [dcchemicals.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. researchgate.net [researchgate.net]

- 12. Improved biocytin labeling and neuronal 3D reconstruction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A versatile means of intracellular labeling: injection of biocytin and its detection with avidin conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. jenabioscience.com [jenabioscience.com]

- 16. Click Chemistry Reagents/Tools, Azide, Alkyne, DBCO, BCN PEG - Biochempeg [biochempeg.com]

The Advent of PEGylation in Biocytin Tracers: A Technical Guide to Enhancing Neuroanatomical Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuroanatomical tracing is a cornerstone of neuroscience, enabling the meticulous mapping of neural circuits. Biocytin (B1667093) has long been a versatile tracer due to its robust anterograde and retrograde transport properties. However, its application in long-term studies is significantly hampered by its susceptibility to enzymatic degradation by biotinidase in vivo. This technical guide explores the strategic application of Polyethylene (B3416737) Glycol (PEG)ylation to biocytin tracers as a paramount solution to this limitation. By creating a hydrophilic and protective shield, PEGylation is poised to enhance the stability, solubility, and overall efficacy of biocytin, thereby expanding the horizons of longitudinal neuronal tracing studies. This document provides an in-depth analysis of the advantages of this approach, supported by quantitative data, detailed experimental protocols adapted from related methodologies, and visual workflows to guide researchers in leveraging this advanced tracer technology.

Introduction: The Challenge of Long-Term Neuronal Tracing with Biocytin

Biocytin, a conjugate of biotin (B1667282) and L-lysine, is a widely utilized neuroanatomical tracer. Its small size allows for efficient uptake and transport within neurons, and its high affinity for avidin (B1170675) enables reliable visualization.[1] However, the amide bond linking biotin and lysine (B10760008) is readily cleaved by the enzyme biotinidase, which is present in biological tissues.[1][2] This degradation begins within hours of application, significantly limiting the tracer's half-life and precluding its use in experiments requiring long post-injection survival times.[1] Such limitations can lead to incomplete reconstruction of neural pathways and a fragmented understanding of complex brain connectivity.

PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to a molecule, is a well-established bioconjugation technique used to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules.[3] The primary advantages conferred by PEGylation include:

-

Increased Stability: The PEG chain provides a protective hydrophilic layer that can sterically hinder the approach of enzymes, thereby reducing proteolytic degradation.[3]

-

Enhanced Solubility: PEG is highly soluble in aqueous and organic solvents, which can improve the handling and administration of the conjugated molecule.

-

Reduced Immunogenicity: The PEG shield can mask potential antigenic sites on the molecule, reducing the likelihood of an immune response.

-

Improved Pharmacokinetics: By increasing the hydrodynamic radius, PEGylation can reduce renal clearance, leading to a longer circulation half-life.

By applying these principles to biocytin, a new generation of highly stable and efficient neuronal tracers can be developed.

Core Advantages of PEGylating Biocytin Tracers

The conjugation of PEG to biocytin offers a multitude of advantages that directly address the shortcomings of the conventional tracer.

Enhanced Enzymatic Stability

The most significant advantage of a PEGylated biocytin tracer is its increased resistance to degradation by biotinidase. The flexible and hydrophilic PEG chain creates a steric barrier that limits the enzyme's access to the cleavable amide bond. This enhanced stability is crucial for long-term tracing studies, allowing for more complete labeling of distal axonal and dendritic arbors over days or even weeks. While direct studies on PEGylated biocytin are emerging, research on other stabilized biocytin derivatives has demonstrated the profound impact of protecting the amide linkage.

Improved Signal-to-Noise Ratio

PEGylation can reduce the non-specific binding of the tracer to tissues, a common source of background noise in histological preparations.[3] The hydrophilic nature of the PEG chain minimizes hydrophobic interactions with cellular components, leading to a cleaner signal and clearer visualization of neuronal structures.

Increased Solubility and Reduced Aggregation

The inherent solubility of PEG can improve the dissolution of the biocytin tracer in physiological buffers, facilitating the preparation of injection solutions and potentially reducing the risk of aggregation at the injection site.

Quantitative Data and Performance Metrics

While specific quantitative data for PEGylated biocytin is not yet widely published, we can extrapolate expected performance enhancements from studies on other stabilized biocytin derivatives and the general effects of PEGylation. The following tables summarize relevant data that provides a benchmark for the anticipated improvements.

Table 1: Comparative Stability of Modified Biocytin Tracers

| Tracer | Post-Injection Survival Time | Observation | Reference |

| Conventional Biocytin | 96 hours | No detectable transport in the vicinity of the injection site. | [1] |

| Modified Biocytin (L1) | 96 hours | Anterogradely stained ascending axons and some retrogradely stained neurons in the ipsilateral cortex. | [1] |

| Modified Biocytin (L2) | 96 hours | Ascending axons in the contralateral hemisphere. | [1] |

This table is adapted from a study on non-PEGylated, stabilized biocytin derivatives, which demonstrates the potential for enhanced long-term tracing with modified molecules.

Table 2: Transport Velocity of Biocytin Conjugates

| Tracer Conjugate | Initial Fiber Transport Velocity (mm/h) | Reference |

| TMR Biocytin | 5.4 | [4] |

This table provides data on a fluorescently labeled biocytin conjugate, indicating typical transport rates that would be desirable to maintain in a PEGylated version.

Experimental Protocols

The following protocols are adapted from established methods for modified biocytin tracers and general PEGylation chemistry. They provide a robust framework for the synthesis and application of PEGylated biocytin.

Proposed Synthesis of PEGylated Biocytin

This hypothetical protocol combines the principles of peptide coupling with commercially available PEG reagents.

Objective: To covalently attach a PEG chain to the lysine moiety of biocytin.

Materials:

-

Biocytin

-

Amine-reactive PEG-NHS ester (e.g., mPEG-Succinimidyl Carboxymethyl ester) of a desired molecular weight

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

N,N-Diisopropylethylamine (DIPEA)

-

Reaction vessel

-

Magnetic stirrer

-

High-Performance Liquid Chromatography (HPLC) system for purification

Procedure:

-

Dissolution: Dissolve biocytin in anhydrous DMF or DMSO.

-

Base Addition: Add DIPEA to the solution to deprotonate the primary amine of the lysine residue, making it nucleophilic.

-

PEGylation Reaction: Add a molar excess of the PEG-NHS ester to the biocytin solution. The NHS ester will react with the primary amine of lysine to form a stable amide bond.

-

Incubation: Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.

-

Quenching: Quench the reaction by adding a small amount of an amine-containing buffer (e.g., Tris) to consume any unreacted NHS esters.

-

Purification: Purify the PEGylated biocytin conjugate using reverse-phase HPLC to separate it from unreacted starting materials and byproducts.

-

Characterization: Confirm the identity and purity of the product using mass spectrometry and NMR spectroscopy.

In Vivo Neuronal Tracing with PEGylated Biocytin

This protocol is adapted from studies using stabilized biocytin derivatives.[1]

Objective: To label neuronal pathways in vivo using iontophoretic injection of PEGylated biocytin.

Materials:

-

PEGylated biocytin

-

Physiological buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.4)

-

Glass micropipettes

-

Iontophoresis system

-

Anesthetized animal model (e.g., rat)

-

Stereotaxic apparatus

Procedure:

-

Tracer Preparation: Dissolve PEGylated biocytin in the physiological buffer to a final concentration of 2-5%.

-

Pipette Filling: Fill the glass micropipette with the tracer solution.

-

Animal Preparation: Anesthetize the animal and place it in the stereotaxic apparatus.

-

Injection: Lower the micropipette to the target brain region. Eject the tracer using positive current pulses (e.g., 1-5 µA, 7 seconds on/7 seconds off) for 10-15 minutes.

-

Post-Injection Survival: Allow the animal to survive for the desired period (e.g., 24 hours to several weeks) to permit tracer transport.

-

Tissue Processing: Perfuse the animal with saline followed by a fixative (e.g., 4% paraformaldehyde). Dissect the brain and post-fix overnight. Cryoprotect the brain in a sucrose (B13894) solution.

-

Sectioning: Cut the brain into sections (e.g., 40-50 µm) using a cryostat or vibratome.

Visualization of PEGylated Biocytin

Objective: To visualize the transported tracer in brain sections using an avidin-biotin complex (ABC) method.

Materials:

-

Brain sections containing the tracer

-

Phosphate-buffered saline (PBS)

-

Blocking solution (e.g., PBS with 0.3% Triton X-100 and 5% normal serum)

-

Avidin-Biotinylated Enzyme Complex (ABC kit)

-

Diaminobenzidine (DAB) substrate kit

-

Microscope slides

-

Mounting medium

Procedure:

-

Rinsing: Rinse the free-floating sections in PBS.

-

Blocking: Incubate the sections in the blocking solution for 1-2 hours to reduce non-specific binding.

-

ABC Incubation: Incubate the sections in the prepared ABC solution overnight at 4°C.

-

Rinsing: Rinse the sections thoroughly in PBS.

-

DAB Reaction: Develop the signal by incubating the sections in the DAB substrate solution according to the manufacturer's instructions until the desired staining intensity is reached.

-

Mounting: Mount the sections onto microscope slides, dehydrate, and coverslip with an appropriate mounting medium.

-

Imaging: Visualize the labeled neurons using a light microscope.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key conceptual and experimental workflows related to the use of PEGylated biocytin tracers.

Caption: Enzymatic degradation of biocytin vs. PEGylated biocytin.

Caption: Experimental workflow for neuronal tracing.

Caption: Signal detection via ABC method.

Conclusion

The adaptation of PEGylation technology to biocytin tracers represents a logical and powerful advancement in the field of neuroanatomical tracing. The inherent advantages of PEGylation—namely the enhanced stability against enzymatic degradation—directly address the primary limitation of conventional biocytin. This allows for significantly longer post-injection survival times, which is critical for the comprehensive mapping of long-range and complex neural circuits. While direct, extensive literature on PEGylated biocytin is still developing, the foundational principles of PEG chemistry and the demonstrated success of other stabilized biocytin derivatives provide a strong rationale and a clear path forward for its implementation. The protocols and conceptual frameworks provided in this guide are intended to equip researchers with the necessary knowledge to pioneer the use of PEGylated biocytin tracers in their own investigations, ultimately leading to a more detailed and dynamic understanding of the brain's intricate wiring.

References

- 1. Improved Neuronal Tract Tracing with Stable Biocytin-Derived Neuroimaging Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. vectorlabs.com [vectorlabs.com]

- 3. Basic studies on heterobifunctional biotin-PEG conjugates with a 3-(4-pyridyldithio)propionyl marker on the second terminus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fast neuronal labeling in live tissue using a biocytin conjugated fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]

N-(Propargyl-PEG4)-Biocytin supplier and catalog number

This technical guide provides a comprehensive overview of N-(Propargyl-PEG4)-Biocytin, a valuable chemical tool for researchers, scientists, and professionals in drug development. This document outlines its chemical properties, identifies key suppliers, and provides insights into its applications.

Core Compound Information

This compound is a derivative of biotin (B1667282) featuring a propargyl group connected via a polyethylene (B3416737) glycol (PEG) spacer. This structure enables its use in "click chemistry" reactions, specifically copper(I)-catalyzed azide-alkyne cycloadditions (CuAAC). The biotin moiety allows for strong and specific binding to avidin (B1170675) and streptavidin, making it an excellent tool for labeling, detection, and purification of biomolecules. The hydrophilic PEG4 spacer enhances solubility in aqueous solutions and reduces steric hindrance.

| Property | Value |

| Chemical Formula | C28H46N4O9S |

| Molecular Weight | 614.8 g/mol |

| CAS Number | 2055042-71-0 |

| Typical Purity | ≥95% |

| Solubility | Soluble in Water, DMSO, and DMF |

| Storage Conditions | Store at -20°C |

Suppliers and Catalog Numbers

Several chemical suppliers offer this compound. The following table summarizes prominent suppliers and their respective catalog numbers for easy reference.

| Supplier | Catalog Number |

| BroadPharm | BP-23287 |

| DC Chemicals | DC35090 |

| Shaanxi Xin yan Bomei | Y-CL-0390 |

| MedChemExpress | HY-130549 |

Key Applications and Experimental Workflows

This compound is primarily utilized in bioorthogonal labeling strategies. Its alkyne group reacts with azide-modified biomolecules, enabling their subsequent detection or isolation using avidin or streptavidin-based techniques.

General Experimental Workflow for Biotinylation

A typical experimental workflow involves two main stages: the click chemistry reaction to attach the biotin tag, followed by detection or purification.

Signaling Pathway Visualization Example: Protein Interaction Study

This reagent can be used to label a protein of interest that has been metabolically or enzymatically modified with an azide (B81097) group. Following the click reaction, the biotinylated protein can be used to pull down interacting partners, which can then be identified by mass spectrometry.

Experimental Protocols

While specific protocols will vary based on the application, the following provides a general guideline for the biotinylation of an azide-modified protein in a cellular context.

Materials:

-

Cells containing the azide-modified protein of interest.

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors).

-

This compound (stock solution in DMSO or water).

-

Copper(II) sulfate (B86663) (CuSO4) solution.

-

Sodium ascorbate (B8700270) solution (freshly prepared).

-

Tris(2-carboxyethyl)phosphine (TCEP) solution.

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) ligand.

-

Streptavidin-agarose beads.

-

Wash buffers (e.g., PBS with 0.1% Tween-20).

-

Elution buffer (e.g., SDS-PAGE sample buffer).

Protocol:

-

Cell Lysis: Harvest cells and lyse them using an appropriate lysis buffer to release the cellular proteins. Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

Click Chemistry Reaction: a. To the cell lysate, add this compound to a final concentration of 100 µM. b. Add TCEP to a final concentration of 1 mM. c. Add TBTA to a final concentration of 100 µM. d. Add CuSO4 to a final concentration of 1 mM. e. Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 1 mM. f. Incubate the reaction mixture for 1-2 hours at room temperature with gentle rotation.

-

Affinity Purification: a. Add pre-washed streptavidin-agarose beads to the reaction mixture. b. Incubate for 1-2 hours at 4°C with gentle rotation to allow the biotinylated proteins to bind to the beads. c. Pellet the beads by centrifugation and discard the supernatant. d. Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

-

Elution: a. Elute the bound proteins from the beads by adding SDS-PAGE sample buffer and heating at 95°C for 5-10 minutes. b. The eluted proteins can then be analyzed by SDS-PAGE, Western blotting, or mass spectrometry.

Note: The concentrations and incubation times provided are starting points and may require optimization for specific experimental systems.

This technical guide serves as a foundational resource for understanding and utilizing this compound in research and development. For specific applications, it is recommended to consult relevant scientific literature and the technical datasheets provided by the suppliers.

Methodological & Application

Application Notes and Protocols: N-(Propargyl-PEG4)-Biocytin for Neuronal Tracing

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Propargyl-PEG4)-Biocytin is a versatile, next-generation neuronal tracer that combines the robust anterograde and retrograde transport properties of biocytin (B1667093) with the power of click chemistry for highly specific and sensitive visualization.[1][2][3] The propargyl group enables covalent labeling with azide-modified fluorescent probes, dyes, or other reporter molecules through a bioorthogonal click reaction. This allows for multiplexing and the use of a wide array of visualization techniques beyond the traditional avidin-biotin system. The PEG4 spacer enhances the solubility of the tracer in aqueous solutions.

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in neuronal tracing studies.

Principle of this compound Tracing

The workflow for using this compound as a neuronal tracer involves two main stages:

-

Tracer Delivery and Transport: The tracer is introduced into the nervous tissue (in vivo or in vitro) via methods such as iontophoresis, pressure injection, or intracellular filling during electrophysiological recording.[4][5] The small molecular weight of the biocytin moiety allows for efficient uptake and transport along axonal pathways.[1][3]

-

Click Chemistry-Based Visualization: Following a survival period to allow for tracer transport, the tissue is fixed and permeabilized. The propargyl group on the transported tracer is then detected via a copper-catalyzed or copper-free click reaction with an azide-functionalized reporter molecule (e.g., a fluorescent azide).[6][7] This results in a stable, covalent bond between the tracer and the reporter, enabling high-resolution visualization of neuronal morphology.

Data Presentation

| Parameter | Recommendation | Notes |

| Tracer Concentration | 1-5% (w/v) in 0.1 M Phosphate Buffer or 0.9% NaCl | Higher concentrations may be used for pressure injections. |

| Injection Volume | 10-500 nL (Pressure Injection) | Volume depends on the size of the target structure. |

| Iontophoresis Current | +1 to +5 µA, 7 seconds on/7 seconds off | For 10-15 minutes. |

| Intracellular Filling | 0.1-1.0 nA hyperpolarizing pulses for 10-20 min | During whole-cell recording.[5] |

| Survival Time | 24 hours to 14 days | Optimal time depends on the pathway length and transport direction.[8] |

| Fixation | 4% Paraformaldehyde (PFA) in 0.1 M Phosphate Buffer | Overnight at 4°C. |

Experimental Protocols

Protocol 1: In Vivo Neuronal Tracing

This protocol describes the injection of this compound into the brain of a live animal and subsequent tissue processing for visualization.

Materials:

-

This compound

-

Sterile 0.1 M Phosphate Buffer (PB) or 0.9% NaCl

-

Anesthetic agent

-

Stereotaxic apparatus

-

Microsyringe pump or iontophoresis system

-

Glass micropipettes (10-20 µm tip diameter)

-

4% Paraformaldehyde (PFA) in 0.1 M PB

-

Sucrose (B13894) solutions (15% and 30% in 0.1 M PB)

-

Cryostat or vibrating microtome

-

Click chemistry detection reagents (e.g., fluorescent azide, copper sulfate, sodium ascorbate, TBTA)

-

Phosphate-Buffered Saline (PBS)

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% Normal Goat Serum in PBS)

-

Antifade mounting medium

Procedure:

-

Tracer Preparation: Dissolve this compound in sterile 0.1 M PB or 0.9% NaCl to a final concentration of 1-5%.

-

Animal Surgery and Tracer Injection:

-

Anesthetize the animal and place it in a stereotaxic apparatus.

-

Perform a craniotomy over the target brain region.

-

Lower the micropipette containing the tracer to the desired coordinates.

-

Inject the tracer using either pressure injection or iontophoresis.

-

-

Survival Period: Allow the animal to recover and survive for a period of 24 hours to 14 days to permit axonal transport of the tracer.[8]

-

Tissue Fixation:

-

Deeply anesthetize the animal and perform transcardial perfusion with 0.1 M PB followed by 4% PFA in 0.1 M PB.

-

Post-fix the brain in 4% PFA overnight at 4°C.

-

-

Cryoprotection and Sectioning:

-

Cryoprotect the brain by incubating in 15% sucrose solution until it sinks, followed by 30% sucrose solution.

-

Freeze the brain and cut 30-50 µm sections on a cryostat or vibrating microtome.

-

-

Click Chemistry Staining:

-

Rinse sections in PBS.

-

Permeabilize with 0.5% Triton X-100 in PBS for 30 minutes.

-

Block non-specific binding with blocking buffer for 1 hour.

-

Prepare the click reaction cocktail (e.g., fluorescent azide, copper sulfate, sodium ascorbate, and TBTA in PBS) according to the manufacturer's instructions.

-

Incubate the sections in the click reaction cocktail for 1-2 hours at room temperature, protected from light.

-

Wash the sections extensively with PBS.

-

-

Mounting and Imaging:

-

Mount the stained sections on glass slides with an antifade mounting medium.

-

Image the labeled neurons using a fluorescence or confocal microscope.

-

Protocol 2: In Vitro Neuronal Tracing in Brain Slices

This protocol is adapted for tracing neuronal connections in acute or organotypic brain slice preparations.

Materials:

-

Same as Protocol 1, with the addition of artificial cerebrospinal fluid (aCSF).

Procedure:

-

Slice Preparation: Prepare acute or organotypic brain slices according to standard laboratory protocols.

-

Tracer Loading:

-

For bulk loading, inject a small volume (10-20 nL) of 1-5% this compound into the desired region of the slice.

-

For single-cell loading, use a patch pipette containing the tracer in the intracellular solution for whole-cell patch-clamp recording.[4]

-

-

Incubation: Incubate the slice for 4-8 hours in aCSF to allow for tracer diffusion.

-

Fixation: Fix the slice in 4% PFA in 0.1 M PB for 2-4 hours at 4°C.

-

Staining and Imaging: Follow steps 6 and 7 from Protocol 1.

Visualizations

References

- 1. Biocytin: a versatile anterograde neuroanatomical tract-tracing alternative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neurobiotin, a useful neuroanatomical tracer for in vivo anterograde, retrograde and transneuronal tract-tracing and for in vitro labeling of neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The anterograde and retrograde axonal transport of biotinylated dextran amine and biocytin in the nervous system of teleosts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biocytin-Labeling in Whole-Cell Recording: Electrophysiological and Morphological Properties of Pyramidal Neurons in CYLD-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - SG [thermofisher.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Anterograde and retrograde tracing with high molecular weight biotinylated dextran amine through thalamocortical and corticothalamic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for N-(Propargyl-PEG4)-Biocytin in Tissue Labeling

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of N-(Propargyl-PEG4)-Biocytin in click chemistry for the robust and specific labeling of azide-modified biomolecules within tissue sections. This method offers a powerful tool for the visualization and analysis of a wide range of biological targets.

Introduction

Click chemistry, a set of bioorthogonal reactions, enables the rapid and specific covalent ligation of two molecules in a biological environment. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example, forming a stable triazole linkage between an azide (B81097) and a terminal alkyne. This compound is a versatile reagent featuring a terminal alkyne group for click chemistry and a biotin (B1667282) moiety for subsequent detection or affinity purification. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces steric hindrance, improving reaction efficiency.

This protocol details the labeling of azide-modified targets in fixed tissue sections with this compound, followed by visualization using streptavidin-conjugated fluorophores or enzymes. This highly specific and modular labeling strategy is applicable to a variety of research areas, including neuroscience, oncology, and developmental biology.

Data Presentation

Successful tissue labeling with this compound relies on optimizing reaction conditions to achieve a high signal-to-noise ratio. The following table provides representative data illustrating the expected outcomes from an optimization experiment. Researchers should perform similar titrations of key reagents to determine the optimal concentrations for their specific tissue type and target.

| Parameter | Condition 1 | Condition 2 | Condition 3 (Optimized) | Condition 4 |

| This compound (µM) | 10 | 25 | 50 | 100 |

| CuSO₄ (mM) | 0.5 | 1 | 2 | 5 |

| Sodium Ascorbate (B8700270) (mM) | 2.5 | 5 | 10 | 25 |

| BTTAA Ligand (mM) | 1 | 2.5 | 5 | 10 |

| Signal Intensity (Arbitrary Units) | 150 | 450 | 850 | 870 |

| Background Intensity (Arbitrary Units) | 50 | 80 | 95 | 250 |

| Signal-to-Noise Ratio | 3.0 | 5.6 | 8.9 | 3.5 |

Note: This table presents example data. Actual values will vary depending on the experimental setup, tissue type, and azide-modified target abundance.

Experimental Protocols

This section provides a detailed methodology for labeling azide-modified targets in formalin-fixed, paraffin-embedded (FFPE) tissue sections using this compound.

Materials and Reagents

-

FFPE tissue sections on slides

-

Xylene

-

Ethanol (B145695) (100%, 95%, 70%, 50%)

-

Deionized water

-

Phosphate-buffered saline (PBS), pH 7.4

-

Antigen retrieval buffer (e.g., 10 mM sodium citrate, pH 6.0)

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

This compound

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate

-

Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Streptavidin-conjugated fluorophore (e.g., Streptavidin-Alexa Fluor 488) or Streptavidin-Horseradish Peroxidase (HRP)

-

DAB substrate kit (for HRP)

-

Nuclear counterstain (e.g., DAPI, Hoechst)

-

Mounting medium

Protocol

1. Deparaffinization and Rehydration: a. Immerse slides in xylene for 2 x 5 minutes. b. Immerse slides in 100% ethanol for 2 x 3 minutes. c. Immerse slides in 95% ethanol for 2 minutes. d. Immerse slides in 70% ethanol for 2 minutes. e. Immerse slides in 50% ethanol for 2 minutes. f. Rinse slides in deionized water for 5 minutes.

2. Antigen Retrieval (if necessary): a. This step is target-dependent. If your azide-modified target is a protein that requires antigen unmasking, perform heat-induced epitope retrieval (HIER). b. Immerse slides in pre-heated antigen retrieval buffer at 95-100°C for 20 minutes. c. Allow slides to cool in the buffer for 20 minutes at room temperature. d. Rinse slides in deionized water and then in PBS.

3. Permeabilization: a. Immerse slides in permeabilization buffer for 10-15 minutes at room temperature. b. Wash slides with PBS for 3 x 5 minutes.

4. Click Chemistry Reaction: a. Prepare the click reaction cocktail immediately before use. For a 1 mL final volume (sufficient for ~10 slides): i. 880 µL of PBS ii. 20 µL of 100 mM CuSO₄ (final concentration: 2 mM) iii. 50 µL of 100 mM BTTAA in DMSO (final concentration: 5 mM) iv. 50 µL of 1 mM this compound in DMSO (final concentration: 50 µM) b. Pre-mix the PBS, CuSO₄, BTTAA, and this compound. c. Just before application to the tissue, add 100 µL of freshly prepared 100 mM sodium ascorbate in water (final concentration: 10 mM). Vortex briefly. d. Carefully apply the click reaction cocktail to the tissue sections, ensuring complete coverage. e. Incubate in a humidified chamber for 30-60 minutes at room temperature, protected from light. f. Wash slides with PBS for 3 x 5 minutes.

5. Detection of Biotin: a. Block non-specific binding by incubating the slides in blocking buffer for 30 minutes at room temperature. b. Dilute the streptavidin-conjugate in blocking buffer according to the manufacturer's instructions. c. Apply the diluted streptavidin-conjugate to the tissue sections and incubate for 1 hour at room temperature in a humidified chamber, protected from light. d. Wash slides with PBS for 3 x 5 minutes.

6. Visualization:

- For fluorescent detection: a. Proceed to nuclear counterstaining.

- For chromogenic detection (with Streptavidin-HRP): a. Prepare and apply the DAB substrate according to the manufacturer's protocol. b. Monitor the color development under a microscope. c. Stop the reaction by immersing the slides in deionized water. d. Counterstain with hematoxylin (B73222) if desired.

7. Counterstaining and Mounting: a. Incubate slides in a nuclear counterstain solution (e.g., DAPI or Hoechst) for 5-10 minutes. b. Wash briefly in PBS. c. Mount coverslips using an appropriate mounting medium.

8. Imaging: a. Image the slides using a fluorescence or bright-field microscope with the appropriate filters or settings.

Mandatory Visualizations

Caption: Experimental workflow for tissue labeling.

Caption: Detection pathway for biotinylated targets.

Application Notes and Protocols for Fluorescent Azide Probes in the Detection of N-(Propargyl-PEG4)-Biocytin

For Researchers, Scientists, and Drug Development Professionals

Introduction

The detection and visualization of biotinylated molecules are fundamental to numerous applications in life sciences, from proteomics and cell biology to drug discovery. The covalent labeling of biomolecules with biotin (B1667282), followed by detection with avidin (B1170675) or streptavidin conjugates, has long been a cornerstone of molecular biology. However, the introduction of bioorthogonal chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," has revolutionized the field by offering a highly specific, efficient, and biocompatible method for labeling and detecting biomolecules.[1][2]

N-(Propargyl-PEG4)-Biocytin is a versatile reagent that incorporates an alkyne group, a biotin moiety, and a hydrophilic polyethylene (B3416737) glycol (PEG) spacer.[3][4][5] The terminal alkyne group serves as a handle for covalent modification via click chemistry with a fluorescent azide (B81097) probe. This two-step labeling strategy allows for the sensitive and specific detection of biotinylated targets in various experimental settings, including in-gel analysis, flow cytometry, and fluorescence microscopy.[1][6] The PEG spacer enhances the solubility of the molecule in aqueous buffers and reduces steric hindrance, thereby improving accessibility for subsequent detection.[3]

These application notes provide detailed protocols for the use of fluorescent azide probes to detect this compound in different experimental contexts.

Principle of Detection

The detection of this compound using fluorescent azide probes is based on the highly efficient and specific CuAAC reaction.[2] In this reaction, the terminal alkyne of this compound reacts with the azide group of a fluorescent probe in the presence of a copper(I) catalyst to form a stable triazole linkage.[2] This covalent bond formation results in the fluorescent labeling of the biotinylated molecule.

The general workflow for this detection method can be summarized in the following steps:

-

Labeling: The target of interest (e.g., a protein, nucleic acid, or cell) is first labeled with this compound.

-

Click Reaction: The labeled sample is then incubated with a fluorescent azide probe in the presence of a copper(I) catalyst.

-

Detection: The resulting fluorescently labeled target can be visualized and quantified using standard fluorescence-based techniques.

Data Presentation: Photophysical Properties of Common Fluorescent Azide Probes

The choice of fluorescent azide probe is critical for achieving optimal sensitivity and signal-to-noise ratio in a given application. The brightness of a fluorophore is determined by its molar extinction coefficient and fluorescence quantum yield. The following table summarizes the key photophysical properties of several commercially available fluorescent azide probes that can be used for the detection of this compound.

| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φ) | Relative Brightness* |

| Green Emitting | |||||

| Fluorescein Azide | 494 | 517 | ~70,000 | ~0.92 | High |

| Alexa Fluor 488 Azide | 495 | 519 | ~71,000 | ~0.92 | Very High |

| Orange/Red Emitting | |||||

| TAMRA Azide | 555 | 580 | ~91,000 | ~0.41 | Moderate |

| Alexa Fluor 555 Azide | 555 | 565 | ~150,000 | ~0.10 | Moderate |

| Sulfo-Cyanine5.5 Azide | 684 | 707 | ~200,000 | ~0.20 | High |

| Far-Red/Near-IR Emitting | |||||

| Alexa Fluor 647 Azide | 650 | 668 | ~239,000 | ~0.33 | Very High |

| Sulfo-Cyanine7 Azide | 755 | 778 | ~223,000 | ~0.13 | Moderate |

*Relative Brightness is a product of the molar extinction coefficient and the quantum yield and is provided as a general guide. The actual performance may vary depending on the experimental conditions.

Experimental Protocols

Protocol 1: In-Gel Fluorescence Detection of Proteins Labeled with this compound

This protocol describes the detection of proteins labeled with this compound directly within a polyacrylamide gel using a fluorescent azide probe.

Materials:

-

Protein sample labeled with this compound

-

SDS-PAGE reagents and equipment

-

Fixing Solution: 50% methanol, 10% acetic acid in deionized water

-

Wash Buffer: PBS with 0.1% Tween-20 (PBST)

-

Click Reaction Buffer: 100 mM Tris-HCl, pH 8.5

-

Fluorescent Azide Probe (e.g., Alexa Fluor 488 Azide), 10 mM stock in DMSO

-

Copper(II) Sulfate (CuSO₄), 50 mM stock in deionized water

-

Tris(2-carboxyethyl)phosphine (TCEP), 500 mM stock in deionized water (freshly prepared)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), 10 mM stock in DMSO

-

Destaining Solution: 50% methanol, 10% acetic acid in deionized water

-

Fluorescence gel imaging system

Procedure:

-

SDS-PAGE: Separate the this compound-labeled protein sample by SDS-PAGE according to standard procedures.

-

Fixation: After electrophoresis, place the gel in Fixing Solution and incubate for 30-60 minutes with gentle agitation.

-

Washing: Discard the Fixing Solution and wash the gel three times with PBST for 10 minutes each with gentle agitation.

-

Click Reaction Cocktail Preparation: Prepare the click reaction cocktail immediately before use. For a 10 mL reaction, mix the following components in the order listed:

-

8.7 mL Click Reaction Buffer

-

10 µL Fluorescent Azide Probe (final concentration 10 µM)

-

200 µL CuSO₄ (final concentration 1 mM)

-

20 µL TCEP (final concentration 1 mM)

-

100 µL TBTA (final concentration 100 µM)

-

-

Click Reaction: Submerge the gel in the click reaction cocktail and incubate for 1-2 hours at room temperature with gentle agitation, protected from light.

-

Destaining: Discard the reaction cocktail and wash the gel with Destaining Solution for 15-30 minutes with gentle agitation.

-

Imaging: Wash the gel with deionized water and visualize the fluorescently labeled protein bands using a fluorescence gel imaging system with the appropriate excitation and emission filters for the chosen fluorophore.

Protocol 2: Flow Cytometry Analysis of Cells Labeled with this compound

This protocol details the labeling and detection of cell surface or intracellular targets modified with this compound using a fluorescent azide probe for analysis by flow cytometry.

Materials:

-

Cell suspension labeled with this compound

-

Flow Cytometry Staining Buffer: PBS with 1% BSA and 0.1% sodium azide

-

Fixation Buffer (for intracellular staining): 4% paraformaldehyde in PBS

-

Permeabilization Buffer (for intracellular staining): PBS with 0.1% saponin

-

Click Reaction Buffer: PBS, pH 7.4

-

Fluorescent Azide Probe (e.g., Alexa Fluor 647 Azide), 10 mM stock in DMSO

-

Copper(II) Sulfate (CuSO₄), 50 mM stock in deionized water

-

Tris(2-carboxyethyl)phosphine (TCEP), 500 mM stock in deionized water (freshly prepared)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), 10 mM stock in DMSO

-

Flow cytometer

Procedure:

-

Cell Preparation: Harvest and wash the this compound-labeled cells with Flow Cytometry Staining Buffer. Adjust the cell density to 1 x 10⁶ cells/mL.

-

(Optional) Fixation and Permeabilization for Intracellular Targets:

-

Fix the cells with Fixation Buffer for 15 minutes at room temperature.

-

Wash the cells twice with Flow Cytometry Staining Buffer.

-

Permeabilize the cells with Permeabilization Buffer for 10 minutes at room temperature.

-

-

Click Reaction:

-

Resuspend the cell pellet in 100 µL of Click Reaction Buffer.

-

Prepare the click reaction cocktail:

-

5 µL Fluorescent Azide Probe (final concentration 50 µM)

-

2 µL CuSO₄ (final concentration 1 mM)

-

2 µL TCEP (final concentration 5 mM)

-

1 µL TBTA (final concentration 100 µM)

-

-

Add the click reaction cocktail to the cell suspension and incubate for 30-60 minutes at room temperature, protected from light.

-

-

Washing: Wash the cells twice with Flow Cytometry Staining Buffer.

-

Analysis: Resuspend the cells in 500 µL of Flow Cytometry Staining Buffer and analyze using a flow cytometer with the appropriate laser and emission filters for the selected fluorescent probe.

Mandatory Visualizations

Caption: General workflow for detecting this compound.

Caption: In-gel detection of biotinylated proteins workflow.

Caption: Flow cytometry analysis workflow.

References

Application Notes and Protocols for N-(Propargyl-PEG4)-Biocytin in Correlative Light and Electron Microscopy (CLEM)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Propargyl-PEG4)-Biocytin is a versatile, amine-reactive labeling reagent that plays a crucial role in modern correlative light and electron microscopy (CLEM) workflows. This molecule incorporates a propargyl group for bioorthogonal "click" chemistry, a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a biotin (B1667282) moiety for high-affinity detection with streptavidin conjugates. This combination allows for robust and specific labeling of targets of interest for sequential imaging by fluorescence microscopy (FM) and high-resolution electron microscopy (EM).

The primary advantage of using this compound lies in its ability to facilitate a two-step labeling strategy. First, a biomolecule of interest (e.g., a protein, nucleic acid, or glycan) is metabolically, enzymatically, or chemically tagged with an azide (B81097) group. The propargyl group of this compound is then covalently linked to the azide-tagged molecule via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a highly efficient and specific type of click chemistry. The biotin handle can then be detected for fluorescence microscopy using fluorophore-conjugated streptavidin and for electron microscopy using streptavidin conjugated to an electron-dense marker, such as colloidal gold.

These application notes provide an overview of the properties of this compound and detailed protocols for its use in CLEM studies.

Data Presentation

Table 1: Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C28H46N4O9S | [1] |

| Molecular Weight | 614.8 g/mol | [1] |

| Purity | >98% | [1] |

| CAS Number | 2055042-71-0 | [1] |

| Solubility | Water, DMSO, DMF | [1][2] |

| Storage Conditions | -20°C | [1] |

| Reactive Group | Propargyl | [1] |

| Detection Moiety | Biotin | [1] |

Table 2: Reagents for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

| Reagent | Stock Solution | Final Concentration | Purpose |

| Copper(II) Sulfate (CuSO4) | 50 mM in H2O | 1 mM | Source of copper catalyst |

| Ligand (e.g., THPTA or TBTA) | 5 mM or 200 mM in DMSO | 2 mM | Stabilizes Cu(I) and improves reaction efficiency |

| Reducing Agent (e.g., Sodium Ascorbate) | 50 mM in H2O (freshly made) | 1 mM | Reduces Cu(II) to the active Cu(I) state |

| Azide-tagged Fluorophore/Gold | 0.5 mM or 5 mM in DMSO | 5 µM | Reporter molecule for detection |

Experimental Protocols

The following protocols outline a general workflow for using this compound in a CLEM experiment. Optimization of incubation times, concentrations, and buffer compositions may be necessary for specific cell types and targets.

Protocol 1: Labeling of Azide-Modified Biomolecules with this compound

This protocol describes the "click" reaction to attach the biotin moiety to the target.

Materials:

-

Azide-modified biological sample (cells or tissues)

-

This compound

-

Copper(II) Sulfate (CuSO4)

-

Tris(hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

-

Sodium Ascorbate

-

Phosphate-buffered saline (PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

-

Prepare the Click-&-Go™ Cocktail:

-

For a 100 µL reaction volume, mix the following in order:

-

84 µL PBS

-

2 µL 50 mM CuSO4

-

4 µL 50 mM THPTA or 1 µL 200 mM TBTA

-

5 µL this compound (from a 2 mM stock in DMSO)

-

5 µL 50 mM Sodium Ascorbate (freshly prepared)

-

-

Vortex the solution briefly to mix.

-

-

Sample Preparation:

-

Fix azide-modified cells or tissues with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash the sample three times with PBS.

-

Permeabilize the sample with 0.1% Triton X-100 in PBS for 10 minutes.

-

Wash three times with PBS.

-

-

Click Reaction:

-

Incubate the sample with the Click-&-Go™ cocktail for 30-60 minutes at room temperature, protected from light.

-

Wash the sample three times with PBS.

-

Protocol 2: Correlative Light and Electron Microscopy (CLEM) Workflow

This protocol outlines the sequential imaging of the biotinylated target.

Materials:

-

Biotinylated sample from Protocol 1

-

Fluorophore-conjugated streptavidin (e.g., Streptavidin-Alexa Fluor 488)

-

Streptavidin-conjugated ultra-small gold nanoparticles (e.g., 1.4 nm)

-

Bovine Serum Albumin (BSA)

-

Silver enhancement kit

-

Reagents for EM sample processing (osmium tetroxide, uranyl acetate (B1210297), lead citrate, resins)

Procedure:

-

Fluorescence Labeling and Imaging:

-

Block the biotinylated sample with 1% BSA in PBS for 30 minutes.

-

Incubate with fluorophore-conjugated streptavidin (e.g., 1:500 dilution in PBS with 1% BSA) for 1 hour at room temperature.

-

Wash three times with PBS.

-

Mount the sample for fluorescence microscopy and acquire images of the regions of interest. Record the coordinates of the imaged areas.

-

-

Electron-Dense Labeling:

-

After fluorescence imaging, remove the mounting medium and wash the sample with PBS.

-

Incubate with streptavidin-conjugated ultra-small gold nanoparticles (e.g., 1:50 dilution in PBS with 1% BSA) overnight at 4°C.[3]

-

Wash thoroughly with PBS and then with distilled water.

-

-

Silver Enhancement:

-

Enhance the gold particles using a silver enhancement kit according to the manufacturer's instructions. The enhancement time will need to be optimized to achieve sufficient particle size for EM visualization without obscuring ultrastructure.[3]

-

-

Electron Microscopy Processing and Imaging:

-

Postfix the sample with 1% osmium tetroxide in a suitable buffer.[3]

-

Dehydrate the sample through a graded series of ethanol.

-

Infiltrate and embed the sample in an appropriate EM resin (e.g., Epon).[3]

-

Relocate the previously imaged regions of interest.

-

Prepare ultrathin sections (70-90 nm) of the regions of interest.[3]

-

Stain the sections with uranyl acetate and lead citrate.

-

Image the sections using a transmission electron microscope (TEM).

-

Correlate the fluorescence and electron micrographs using cellular landmarks.

-

Mandatory Visualization

Caption: CLEM workflow using this compound.

Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC).

References

Application Notes and Protocols for Intracellular Filling of Neurons with N-(Propargyl-PEG4)-Biocytin

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Propargyl-PEG4)-Biocytin is a specialized neuronal tracer that combines the well-established tracing properties of biocytin (B1667093) with the versatility of click chemistry. This molecule is designed for intracellular introduction into neurons, allowing for subsequent covalent labeling with a variety of reporter molecules, such as fluorophores, for high-resolution morphological analysis. The propargyl group serves as a reactive handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific bioorthogonal reaction. The polyethylene (B3416737) glycol (PEG4) linker enhances solubility and potentially reduces steric hindrance, facilitating the subsequent click reaction.

Compared to standard biocytin, which is susceptible to degradation by endogenous biotinidase, this compound, when covalently linked to a reporter molecule via a stable triazole ring, can offer a more permanent and robust labeling of neuronal architecture.[1] This is particularly advantageous for long-term studies where the preservation of the tracer is critical.[1]

Principle of the Method

The application of this compound for neuronal tracing is a two-step process:

-

Intracellular Filling: The this compound is introduced into a target neuron, typically via a micropipette during whole-cell patch-clamp recording or by iontophoresis.[2] The small molecular weight and high solubility of biocytin derivatives facilitate their diffusion throughout the neuron, filling the soma, dendrites, and axonal arborizations.[3]

-

Click Chemistry-Mediated Visualization: Following fixation of the neuronal tissue, the incorporated propargyl-functionalized biocytin is reacted with an azide-containing reporter molecule (e.g., a fluorescent azide) in the presence of a copper(I) catalyst. This "click" reaction forms a stable triazole linkage, covalently attaching the reporter to the biocytin and thereby labeling the filled neuron.

Advantages of this compound with Click Chemistry

-

Versatility in Labeling: A single tracer molecule can be detected with a wide array of azide-functionalized reporters, including different fluorophores for multiplex imaging.

-

Signal Amplification: The covalent nature of the click chemistry bond can lead to a more robust and stable signal compared to the indirect avidin-biotin interaction.

-

Potential for Enhanced Stability: The triazole linkage formed during the click reaction is not susceptible to enzymatic cleavage, offering the potential for long-term preservation of the neuronal morphology.[1]

-

High Specificity: The azide-alkyne cycloaddition is highly specific and bioorthogonal, meaning it does not interfere with native biological molecules, resulting in low background staining.[4]

Experimental Protocols

Part 1: Intracellular Filling of Neurons

This protocol is adapted from standard intracellular filling techniques using biocytin during whole-cell patch-clamp electrophysiology.

Materials:

-

This compound

-

Internal solution for patch pipette (see table below for a typical composition)

-

Micropipettes (borosilicate glass)

-

Micropipette puller

-

Micromanipulator

-

Electrophysiology rig with amplifier

-

Animal model and brain slice preparation setup

-

Fixative solution: 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS)

Procedure:

-

Prepare the Internal Solution: Dissolve this compound in the internal solution at a final concentration of 0.2% to 0.5%. Sonicate briefly to ensure complete dissolution. Filter the solution through a 0.2 µm syringe filter.

-

Pull Micropipettes: Pull glass micropipettes to a resistance of 3-6 MΩ. The optimal resistance may vary depending on the neuron type.

-

Fill the Micropipette: Back-fill the micropipette with the this compound-containing internal solution, ensuring no air bubbles are trapped in the tip.

-

Perform Whole-Cell Patch-Clamp Recording:

-

Prepare acute brain slices according to standard laboratory procedures.

-

Under visual guidance (e.g., DIC microscopy), approach a target neuron with the micropipette.

-

Establish a giga-ohm seal and obtain a whole-cell recording configuration.

-

Perform electrophysiological recordings as required for the experiment. During this time, the this compound will diffuse from the pipette into the neuron.

-

Maintain the recording for at least 15-45 minutes to allow for thorough filling of the neuron's processes.[2]

-

-

Fixation:

-

After the filling period, carefully retract the micropipette.

-

Allow the slice to recover for a short period in the recording chamber.

-

Transfer the brain slice to a vial containing 4% PFA in PBS and fix overnight at 4°C.

-

Table 1: Example of a K-Gluconate Based Internal Solution

| Component | Concentration (mM) |

| K-Gluconate | 130 |

| KCl | 10 |

| HEPES | 10 |

| EGTA | 0.5 |

| Mg-ATP | 4 |

| Na-GTP | 0.4 |

| Phosphocreatine | 10 |

| This compound | (0.2% - 0.5% w/v) |

| pH | 7.2-7.3 (adjusted with KOH) |

| Osmolarity | 290-300 mOsm |

Part 2: Click Chemistry Staining of Filled Neurons in Brain Slices

This protocol is adapted from a whole-mount click histochemistry procedure.[4]

Materials:

-

Fixed brain slices containing this compound-filled neurons

-

Phosphate-buffered saline (PBS)

-

Permeabilization solution: 0.5% Triton X-100 in PBS

-

Click reaction cocktail (prepare fresh):

-

Fluorescent azide (B81097) (e.g., Alexa Fluor 488 Azide, Cy3 Azide) - 10 µM

-

Copper(II) sulfate (B86663) (CuSO₄) - 1 mM

-

Sodium ascorbate (B8700270) - 100 mM (prepare fresh 1 M stock)

-

Tris-HCl buffer (pH 8.0)

-

-

Washing solution: 0.2% Triton X-100 in Tris-HCl buffer (pH 8.0)

-

Mounting medium

Procedure:

-

Washing: Wash the fixed brain slices three times in PBS for 10 minutes each to remove residual fixative.

-

Permeabilization: Incubate the slices in the permeabilization solution for 1-2 hours at room temperature with gentle agitation.

-

Pre-incubation: Wash the slices in the washing solution for 1 hour at room temperature.[4]

-

Click Reaction:

-

Prepare the click reaction cocktail immediately before use. Add the components in the following order: Tris-HCl buffer, fluorescent azide, copper(II) sulfate, and finally sodium ascorbate. Mix gently.

-

Incubate the slices in the click reaction cocktail for 2 hours at room temperature in the dark.[4]

-

-

Post-reaction Washes:

-

Wash the slices three times in the washing solution for 20 minutes each.

-

Wash the slices overnight in PBS at 4°C.[4]

-

-

Mounting and Imaging: Mount the stained brain slices on glass slides using an appropriate mounting medium. The slices are now ready for imaging using fluorescence or confocal microscopy.

Data Presentation

Table 2: Comparison of Neuronal Tracing Techniques

| Feature | Standard Biocytin (Avidin-Biotin Detection) | This compound (Click Chemistry) |

| Principle | Non-covalent high-affinity binding | Covalent triazole bond formation |

| Detection | Avidin (B1170675)/Streptavidin conjugates | Azide-functionalized reporters |

| Signal Stability | Susceptible to biotinidase degradation[1] | Potentially higher due to covalent linkage |

| Multiplexing | Limited by available avidin conjugates | High, based on diverse fluorescent azides |

| Background | Can have endogenous biotin (B1667282) background | Generally low due to bioorthogonality |

| Procedure Time | Staining can be lengthy | Click reaction is relatively rapid (hours) |

Visualizations

Caption: Experimental workflow for neuronal tracing.

Caption: Click chemistry reaction for labeling.

References

Application Notes and Protocols for Delivery of N-(Propargyl-PEG4)-Biocytin in Brain Slices

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Propargyl-PEG4)-Biocytin is a versatile molecular tracer that combines the cell-filling capabilities of biocytin (B1667093) with a propargyl group for "click" chemistry applications and a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance. These application notes provide detailed protocols for the delivery of this compound into cells within acute brain slices, a critical technique for elucidating neuronal morphology, connectivity, and for subsequent molecular labeling studies.

The primary and most targeted delivery method is intracellular loading through a patch-clamp pipette, which allows for the precise filling of individual neurons during electrophysiological recording.[1][2][3][4] An alternative, less targeted method suitable for labeling populations of cells is bulk loading. The selection of the appropriate delivery method depends on the specific experimental goals.

These notes provide detailed protocols for both intracellular loading and a general bulk loading method, along with a comparative table of hypothetical performance metrics to guide researchers in their experimental design.

Comparative Data of Delivery Methods

The following table summarizes hypothetical quantitative data for the two described delivery methods to provide a baseline for comparison. Actual results may vary depending on experimental conditions, brain region, and cell type.

| Parameter | Intracellular Loading via Patch Pipette | Bulk Loading |

| Delivery Efficiency (Single Cell) | > 90% of patched cells | Not Applicable |

| Delivery Efficiency (Tissue Volume) | Not Applicable | Variable (10-50% of cells in the outer 50 µm) |

| Cell Viability | High (> 95% for the recorded cell) | Moderate (Can induce excitotoxicity if not optimized) |

| Penetration Depth | Limited to the patched cell's processes | Superficial (Typically 30-70 µm from the slice surface) |

| Targeting Specificity | Single-cell resolution | Low (Labels all cell types in the loading area) |

| Incubation Time | 15-30 minutes during recording[1] | 30-60 minutes |

| Required Equipment | Patch-clamp rig | Standard incubation chamber |

Experimental Protocols

Protocol 1: Intracellular Loading of this compound via Patch-Clamp Pipette

This protocol is adapted from standard biocytin filling techniques during whole-cell patch-clamp recording.[1][2][4]

Materials:

-

This compound

-

Artificial cerebrospinal fluid (aCSF)

-

Internal pipette solution

-

Patch-clamp rig with microscope and micromanipulators

-

Vibratome for slicing

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Preparation of Brain Slices:

-

Prepare acute brain slices (300-400 µm thick) from the brain region of interest using a vibratome in ice-cold, oxygenated slicing solution.[5] A protective recovery method using N-methyl-D-glucamine (NMDG) can enhance neuronal health.[5]

-

Allow slices to recover in oxygenated aCSF at 32-34°C for at least 1 hour before recording.

-

-

Preparation of Internal Solution:

-

Dissolve this compound in the internal pipette solution to a final concentration of 0.2-0.5%.

-

Sonicate briefly if necessary to ensure complete dissolution.

-

Filter the internal solution through a 0.2 µm syringe filter.

-

-

Patch-Clamp Recording and Filling:

-

Transfer a brain slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated aCSF.

-

Identify a target neuron for recording.

-

Approach the neuron with a patch pipette filled with the this compound-containing internal solution.

-

Establish a whole-cell patch-clamp configuration.

-

Perform electrophysiological recordings as required by the experimental design. The tracer will diffuse from the pipette into the cell during this time.

-

Maintain the recording for at least 15-30 minutes to allow for thorough filling of the neuron's dendritic and axonal arbors.[1]

-

-

Cellular Disengagement and Slice Fixation:

-

Slowly retract the pipette to allow the cell membrane to reseal.[1]

-

Allow the slice to remain in the recording chamber for an additional 5-10 minutes to facilitate further diffusion of the tracer into distal processes.[4]

-

Carefully transfer the slice to a vial containing fixative solution and fix for 2-12 hours at 4°C.

-

-

Post-Fixation Processing:

-

Wash the fixed slice several times in PBS.

-

The slice is now ready for subsequent "click" chemistry reactions, immunohistochemistry, or visualization with avidin/streptavidin conjugates. For thick slices, re-sectioning to 50-60 µm may be necessary for antibody penetration.[4]

-

Protocol 2: Bulk Loading of this compound

This protocol provides a general framework for labeling a population of cells near the surface of a brain slice. Optimization of concentration and incubation time is crucial to balance labeling efficiency with cell health.

Materials:

-

This compound

-

Artificial cerebrospinal fluid (aCSF)

-

Incubation chamber

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Preparation of Brain Slices:

-

Prepare and recover acute brain slices as described in Protocol 1.

-

-

Preparation of Loading Solution:

-

Dissolve this compound directly into oxygenated aCSF to a final concentration of 0.5-1.0 mg/mL. The optimal concentration should be determined empirically.

-

-

Incubation:

-

Transfer the recovered brain slices to an incubation chamber containing the loading solution.

-

Incubate for 30-60 minutes at 32-34°C, ensuring continuous oxygenation. The incubation time is a critical parameter to optimize.

-

-

Wash and Recovery:

-

After incubation, transfer the slices to fresh, oxygenated aCSF without the tracer and allow them to recover for at least 30 minutes. This allows for unbound tracer to diffuse out of the extracellular space.

-

-

Slice Fixation:

-

Fix the slices in 4% paraformaldehyde in PBS for 2-12 hours at 4°C.

-

-

Post-Fixation Processing:

-

Wash the fixed slices several times in PBS.

-

The slices are now ready for further processing.

-

Visualizations